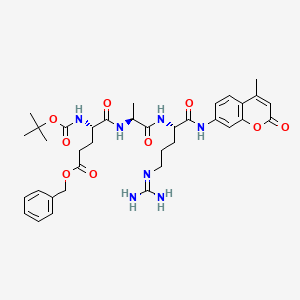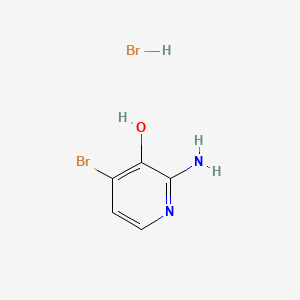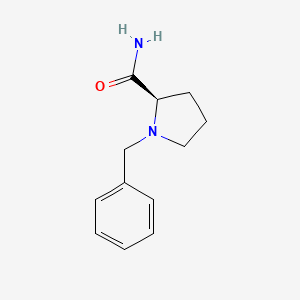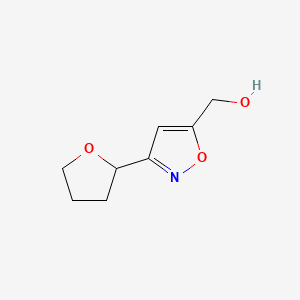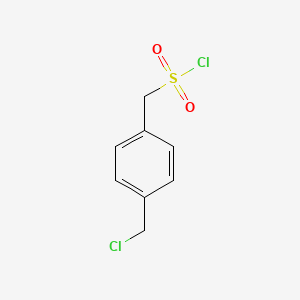
(4-(Chloromethyl)phenyl)methanesulfonyl Chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(Chloromethyl)phenyl)methanesulfonyl Chloride is an organic compound with the chemical formula C8H8Cl2O2S. It is a colorless liquid commonly used as a reagent in organic synthesis. This compound is an analogue of 4-Hydroxybenzenemethanesulfonyl Chloride and a derivative of 4-Hydroxybenzyl Alcohol. It is known for its role in the synthesis of various chemical compounds, including those used in medical treatments such as acute myeloid leukemia.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(4-(Chloromethyl)phenyl)methanesulfonyl Chloride can be synthesized through several methods. One common method involves the reaction of 4-(Chloromethyl)benzyl alcohol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields the desired product after purification .
Industrial Production Methods
In industrial settings, the production of this compound often involves the chlorination of 4-(Chloromethyl)benzyl alcohol followed by sulfonylation with methanesulfonyl chloride. This process is carried out under controlled conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
(4-(Chloromethyl)phenyl)methanesulfonyl Chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction Reactions: It can be reduced to form corresponding alcohols or other reduced products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases. The reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution: Products include various substituted phenylmethanesulfonyl derivatives.
Oxidation: Products include sulfonic acids and other oxidized compounds.
Reduction: Products include alcohols and other reduced derivatives.
Applications De Recherche Scientifique
(4-(Chloromethyl)phenyl)methanesulfonyl Chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It is employed in the preparation of biologically active compounds, including antimalarial agents.
Medicine: It is used in the synthesis of drugs for the treatment of diseases such as acute myeloid leukemia.
Industry: It is utilized in the production of various industrial chemicals and materials
Mécanisme D'action
The mechanism of action of (4-(Chloromethyl)phenyl)methanesulfonyl Chloride involves its reactivity as an electrophile. It can form covalent bonds with nucleophiles, leading to the formation of various chemical products. The molecular targets and pathways involved depend on the specific reactions it undergoes. For example, in biological systems, it may interact with enzymes or other proteins, leading to the formation of biologically active compounds .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxybenzenemethanesulfonyl Chloride: An analogue used in similar synthetic applications.
4-Hydroxybenzyl Alcohol: A derivative used as a reagent in organic synthesis.
Uniqueness
(4-(Chloromethyl)phenyl)methanesulfonyl Chloride is unique due to its specific reactivity and the types of products it can form. Its ability to participate in a wide range of chemical reactions makes it a versatile reagent in both research and industrial applications.
Propriétés
IUPAC Name |
[4-(chloromethyl)phenyl]methanesulfonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2O2S/c9-5-7-1-3-8(4-2-7)6-13(10,11)12/h1-4H,5-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKGLDAOOMOUKIY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CS(=O)(=O)Cl)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


